PARP-1 Inhibition Benchmark
4-Bromo-7-chlorophthalazin-1(2H)-one exhibits a defined PARP-1 inhibitory potency with an IC50 of 100 nM, as measured by ELISA against human recombinant PARP-1 after 1 hour [1]. This potency positions it as a moderately active probe compound, standing in contrast to the picomolar to low nanomolar potencies of clinical PARP-1/2 inhibitors such as talazoparib (IC50 ≈ 0.57 nM [2]), olaparib (IC50 ≈ 5–6 nM [3]), niraparib (IC50 ≈ 3.8 nM ), and rucaparib (Ki ≈ 1.4 nM ). While these clinical agents are optimized for high potency and favorable pharmacokinetics, 4-Bromo-7-chlorophthalazin-1(2H)-one serves a distinct purpose as an intermediate-potency starting point for structure-activity relationship (SAR) exploration and as a versatile building block for constructing more advanced inhibitors.
| Evidence Dimension | In vitro PARP-1 inhibition potency |
|---|---|
| Target Compound Data | IC50 = 100 nM |
| Comparator Or Baseline | Talazoparib: IC50 ≈ 0.57 nM; Olaparib: IC50 ≈ 5–6 nM; Niraparib: IC50 ≈ 3.8 nM; Rucaparib: Ki ≈ 1.4 nM |
| Quantified Difference | Target compound is 175– to 70-fold less potent than clinical PARP-1 inhibitors; this distinction underscores its role as a synthetic intermediate rather than a drug candidate. |
| Conditions | Human recombinant PARP-1, ELISA assay, 1 hour incubation [1] |
Why This Matters
For medicinal chemistry campaigns, the 100 nM PARP-1 IC50 provides a well-defined baseline for SAR studies, allowing researchers to evaluate the impact of subsequent modifications on target engagement without the confounding factor of sub-nanomolar potency that may mask subtle structural contributions.
- [1] BindingDB Entry BDBM50018753 (CHEMBL3291324). IC50: 100 nM for inhibition of human recombinant PARP-1 after 1 hr by ELISA. View Source
- [2] Talazoparib (BMN 673) IC50 data. BindingDB Entry BDBM50084621. IC50: 0.57 nM for inhibition of human recombinant PARP-1. View Source
- [3] Olaparib IC50 data. PARP inhibitor reference table. AACR Journals. IC50 (PARP1 enzyme activity) approximately 3–6 nM. View Source
